molecular formula C6H7ClN4O2 B15069779 6-Nitropicolinimidamide hydrochloride CAS No. 1179361-39-7

6-Nitropicolinimidamide hydrochloride

Cat. No.: B15069779
CAS No.: 1179361-39-7
M. Wt: 202.60 g/mol
InChI Key: FDIYMWXVTSIRAX-UHFFFAOYSA-N
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Description

6-Nitropicolinimidamide hydrochloride (CAS: 1179361-39-7) is a chemical compound with the molecular formula C6H7ClN4O2 and a molecular weight of 202.60 g/mol . This nitropicolinimidamide derivative is supplied as a high-purity reagent for research applications. As a member of the compounds containing an unfused pyridine ring, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research . Researchers can utilize this compound in the synthesis of more complex heterocyclic systems, particularly in exploring structures with potential pharmacological interest. Its molecular structure, featuring both a nitro group and a carboximidamide moiety, makes it a versatile precursor for further chemical transformations. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1179361-39-7

Molecular Formula

C6H7ClN4O2

Molecular Weight

202.60 g/mol

IUPAC Name

6-nitropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6N4O2.ClH/c7-6(8)4-2-1-3-5(9-4)10(11)12;/h1-3H,(H3,7,8);1H

InChI Key

FDIYMWXVTSIRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C(=N)N.Cl

Origin of Product

United States

Synthetic Methodologies for 6 Nitropicolinimidamide Hydrochloride

Retrosynthetic Analysis and Identification of Key Synthons

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For 6-Nitropicolinimidamide hydrochloride, the primary disconnections are made at the imidamide functional group and the nitro group on the pyridine (B92270) ring.

The hydrochloride salt is typically formed in the final step by treating the free imidamide base with hydrochloric acid. The imidamide group itself can be disconnected to a nitrile and an ammonia (B1221849) equivalent. This points to 6-nitropicolinonitrile as a key intermediate. Further disconnection of the nitro group from the picoline ring suggests 2-methyl-6-nitropyridine or a synthon that can be readily converted to it. This leads to two key synthons for the construction of the molecule:

A picoline scaffold: A pyridine ring with a methyl group at position 2, which will be functionalized with a nitro group at position 6.

A C1 synthon: A precursor for the imidamide group, which is ultimately derived from a nitrile functionality.

This analysis suggests a forward synthesis that would involve the regioselective nitration of a suitable picoline derivative, followed by the introduction and conversion of a nitrile group to form the imidamide, and finally, salt formation.

Classical Synthetic Approaches

Classical methods in organic synthesis rely on well-established, stoichiometric reactions that have been refined over decades.

The conversion of a nitrile to an imidamide (amidine) is a cornerstone of this synthesis. The most prominent classical method is the Pinner reaction . This two-step procedure first involves the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas. This forms a stable intermediate known as an imidate salt (or Pinner salt).

Subsequent treatment of the imidate salt with ammonia displaces the alkoxy group to form the desired imidamide, typically isolated as its hydrochloride salt.

Table 1: Pinner Reaction for Imidamide Synthesis

Step Reactants Reagents Product
1 6-Nitropicolinonitrile, Alcohol (e.g., Ethanol) Anhydrous HCl Ethyl 6-nitropicolinimidate hydrochloride

This method is advantageous as it proceeds under relatively mild conditions and utilizes common reagents. The intermediate imidate salt is often crystalline and can be isolated and purified before conversion to the final product.

Introducing a nitro group at the C-6 position of the 2-picoline ring is a significant challenge due to the electronic nature of the pyridine ring. The pyridine nitrogen is deactivating towards electrophilic aromatic substitution, and direct nitration often results in low yields and favors substitution at the C-3 position. researchgate.net

Several classical strategies have been developed to overcome this:

Nitration of Pyridine-N-Oxides: A common strategy is to first oxidize the pyridine nitrogen to an N-oxide. The N-oxide group is activating and directs electrophiles to the C-2 and C-4 positions (and by extension, C-6). Nitration of 2-picoline-N-oxide with a mixture of nitric and sulfuric acid can provide a pathway to 2-methyl-6-nitropyridine-N-oxide. The N-oxide can then be removed (deoxygenated) in a subsequent step using a reducing agent like phosphorus trichloride (B1173362) (PCl₃).

Nitration using Dinitrogen Pentoxide: An alternative method involves reacting the pyridine compound with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.net Subsequent reaction with a sulfite (B76179) source can lead to the formation of 3-nitropyridine, but variations of this chemistry can be explored for different substitution patterns. researchgate.netntnu.no

Dearomatization-Rearomatization Strategy: More recent, yet non-catalytic, approaches involve a dearomatization of the pyridine ring, followed by a radical nitration and subsequent rearomatization. acs.org This allows for meta-nitration relative to the ring nitrogen, which corresponds to the C-3 and C-5 positions. While not directly applicable to C-6 nitration, it highlights the advanced strategies required for functionalizing the pyridine nucleus. acs.org

For the synthesis of 6-Nitropicolinimidamide, a plausible route would start from a pre-functionalized ring, such as 6-amino-2-picoline, which could undergo a Sandmeyer-type reaction to introduce the nitro group.

Table 2: Comparison of Picoline Nitration Strategies

Method Substrate Key Reagent(s) Typical Position(s) Targeted
Direct Nitration Pyridine HNO₃/H₂SO₄ C-3
N-Oxide Method Pyridine-N-Oxide HNO₃/H₂SO₄ C-4 (and C-2/C-6)

The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction. The free 6-Nitropicolinimidamide, which is basic due to the presence of the nitrogen atoms in the imidamide group, is dissolved in a suitable organic solvent (such as diethyl ether, dioxane, or methanol). youtube.comnih.gov A solution of hydrogen chloride in an organic solvent or gaseous HCl is then added. The hydrochloride salt, being an ionic compound, is typically less soluble in nonpolar organic solvents and will precipitate out of the solution, allowing for easy isolation by filtration. youtube.comgla.ac.uk This process also aids in the purification of the final compound. nih.gov

Modern Synthetic Advancements

Modern synthetic chemistry often focuses on developing more efficient, selective, and sustainable methods, frequently employing catalysis.

While the Pinner reaction is robust, several modern catalytic methods have emerged for the synthesis of amidines from nitriles. These methods can offer milder reaction conditions and broader substrate scope.

Transition Metal Catalysis: Palladium (Pd) and silver (Ag) complexes have been shown to catalyze the addition of amines to nitriles to form amidines. organic-chemistry.org For the synthesis of an unsubstituted imidamide, this would involve the catalytic addition of ammonia. These reactions often proceed under neutral or mildly basic conditions, which can be advantageous for substrates with acid-sensitive functional groups. organic-chemistry.org

Organocatalysis: Non-metal catalysts have also been developed. For instance, N-acetylcysteine has been reported as an effective organocatalyst for the formation of cyclic amidines from nitriles and diamines. nih.gov While this specific example produces cyclic structures, the underlying principle of activating the nitrile towards nucleophilic attack by an amine demonstrates the potential of organocatalysis in this field. nih.gov

These catalytic approaches represent the forefront of imidamide synthesis, aiming to improve efficiency and reduce the use of stoichiometric reagents compared to classical methods.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org While a specific green synthesis for this compound has not been reported, several green chemistry strategies can be applied to its hypothetical synthesis.

In the nitration step, traditional methods often employ harsh and corrosive reagents like fuming nitric acid and sulfuric acid. Greener alternatives that have been developed for the nitration of aromatic compounds include the use of solid acid catalysts, such as zeolites, which can be recovered and reused, minimizing waste. researchgate.net Another approach is the use of milder nitrating agents like calcium nitrate (B79036) or copper(II) nitrate, often in conjunction with microwave irradiation. gordon.edutandfonline.com Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netgordon.edu The use of ionic liquids as recyclable reaction media for nitration has also been explored as a greener alternative to volatile organic solvents. tandfonline.com

For the synthesis of the amidine functional group, traditional methods like the Pinner reaction often require anhydrous conditions and the use of gaseous hydrogen chloride, which can be hazardous to handle. More sustainable, copper-catalyzed methods for the synthesis of amidines from nitriles and amines have been developed. mdpi.comresearchgate.net These reactions can sometimes be carried out in more environmentally benign solvents and may offer higher atom economy. The hydration of nitriles to amides, a potential step in one of the synthetic routes, is considered an environmentally friendly method with 100% atom economy, and various catalytic systems, including those based on metal complexes, have been developed to facilitate this transformation under mild conditions. bit.edu.cnresearchgate.net

The table below summarizes potential green chemistry approaches for the key transformations in the synthesis of this compound.

Reaction Step Traditional Method Potential Green Alternative Green Chemistry Principle(s) Addressed
Nitration Concentrated H₂SO₄/HNO₃Microwave-assisted reaction with Ca(NO₃)₂ in acetic acid gordon.eduSafer reagents, energy efficiency
Solid acid catalysts (e.g., zeolites) researchgate.netCatalysis, waste prevention
Amidine Formation Pinner Reaction (anhydrous HCl) wikipedia.orgCopper-catalyzed reaction of nitrile with amine mdpi.comresearchgate.netSafer reagents, catalysis

Optimization of Reaction Conditions and Process Efficiencies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. For the synthesis of this compound, optimization would focus on the key steps of nitration and amidine formation.

In the nitration of the pyridine ring, several parameters can be adjusted to improve the yield and regioselectivity. The choice of nitrating agent and solvent system is critical. For instance, in the nitration of pyridines with nitric acid and trifluoroacetic anhydride (B1165640), the ratio of the reagents and the reaction temperature would be key variables to optimize. researchgate.net Lower temperatures are often employed to control the exothermic nature of nitration and to minimize the formation of by-products. The reaction time is another important factor; insufficient time can lead to incomplete conversion, while prolonged reaction times may result in degradation of the product.

For the Pinner reaction, which converts the nitrile to the imidamide, the reaction is typically carried out at low temperatures to prevent the decomposition of the thermodynamically unstable imidium chloride salt intermediate. wikipedia.org The concentration of the reactants and the choice of alcohol can also influence the reaction rate and yield. The subsequent ammonolysis of the Pinner salt to form the amidine would require optimization of the ammonia concentration, reaction temperature, and time to ensure complete conversion without promoting side reactions.

The efficiency of each step can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to determine the extent of reaction and the presence of any impurities. The following table illustrates hypothetical optimization parameters for the synthesis of a key intermediate, 6-nitropicolinonitrile.

Parameter Condition A Condition B Condition C Observed Yield (%)
Nitrating Agent H₂SO₄/HNO₃HNO₃/TFAACa(NO₃)₂/MicrowaveVaries
Temperature (°C) 0 - 10-10 to 0100 (Microwave)Varies
Reaction Time (h) 420.25Varies
Solvent Sulfuric AcidDichloromethaneAcetic AcidVaries

Advanced Spectroscopic Characterization and Elucidation of 6 Nitropicolinimidamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural determination of 6-Nitropicolinimidamide hydrochloride, offering precise information about the atomic arrangement within the molecule.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments

Detailed ¹H NMR analysis of this compound allows for the assignment of protons within the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the protonated imidamide functionality, leading to a distinct spectral pattern. Protons on the pyridine (B92270) ring, for instance, are expected to appear in the aromatic region, with their specific resonances dictated by their proximity to the nitro and imidamide substituents. The protons associated with the imidamide group are also identifiable, often exhibiting broader signals due to quadrupole effects and potential hydrogen exchange.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-38.5 - 8.7d~8.0
H-48.2 - 8.4t~8.0
H-57.8 - 8.0d~8.0
NH (imidamide)9.0 - 9.5br s-
NH₂ (imidamide)7.5 - 8.0br s-

Note: The chemical shift values are approximate and can vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis and Structural Correlations

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbon atoms of the pyridine ring show characteristic shifts, with the carbon bearing the nitro group (C-6) being significantly deshielded. The carbon of the imidamide group also presents a distinct resonance.

CarbonChemical Shift (ppm)
C-2150 - 155
C-3125 - 130
C-4140 - 145
C-5120 - 125
C-6155 - 160
C (imidamide)160 - 165

Note: The chemical shift values are approximate and can vary based on solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring (H-3, H-4, and H-5), confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This allows for the direct assignment of each proton signal to its corresponding carbon atom in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the pyridine ring and the imidamide group, as well as the position of the nitro group. For example, correlations would be expected between the imidamide protons and the C-2 carbon of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and the nature of the hydrogen bonding within its crystal lattice.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (imidamide)Stretching3400 - 3200
C-H (aromatic)Stretching3100 - 3000
C=N (imidamide)Stretching1680 - 1640
C=C, C=N (pyridine)Ring Stretching1600 - 1450
NO₂Asymmetric Stretching1550 - 1500
NO₂Symmetric Stretching1350 - 1300

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

No HRMS data was found for this compound. This analysis would be crucial for confirming the elemental formula of the compound by providing a highly accurate mass measurement.

Fragmentation Pathway Analysis via Electron Ionization (EI) and Electrospray Ionization (ESI)

Specific fragmentation data for this compound under EI or ESI conditions could not be located. Such data would be instrumental in elucidating the compound's structure by showing how it breaks apart in the mass spectrometer.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystal structures for this compound. This technique would provide definitive proof of the compound's three-dimensional structure and intermolecular interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis absorption spectra for this compound were found. This analysis would reveal information about the electronic transitions within the molecule, such as those involving π-electrons in the aromatic system and the nitro group.

Computational and Theoretical Investigations of 6 Nitropicolinimidamide Hydrochloride

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. This approach is instrumental in predicting molecular properties and is a cornerstone of modern computational chemistry.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 6-Nitropicolinimidamide hydrochloride, this would be performed using a selected DFT functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), to accurately account for electron correlation and polarization effects.

The analysis would identify the most stable conformer by systematically rotating a bond, calculating the energy at each step, and identifying the global minimum. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which form the foundation for all subsequent calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents example data that would be obtained from a DFT geometry optimization calculation.

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-NO₂1.45
C=N (Amidine)1.29
C-N (Amidine)1.35
C-C (Pyridine Ring)1.39 - 1.41
**Bond Angles (°) **O-N-O (Nitro Group)124.5
C-C-NO₂118.0
N=C-N (Amidine)121.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents example data derived from a DFT electronic structure calculation.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-7.15
LUMO Energy (ELUMO)-3.20
HOMO-LUMO Gap (ΔE)3.95

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The map uses a color spectrum to indicate charge distribution:

Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atoms of the amidine group and pyridine (B92270) ring, indicating these are prime sites for electrophilic interaction. Conversely, a positive potential (blue) would likely be observed around the hydrogen atoms of the amidine group, making them susceptible to nucleophilic attack.

Theoretical vibrational frequency calculations using DFT are performed to complement experimental spectroscopic techniques like Infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated.

This theoretical spectrum is then compared with the experimental spectrum. A strong correlation between the calculated and observed frequencies helps to confirm the molecular structure and provides a detailed assignment of the vibrational bands to specific functional groups (e.g., N-O stretching in the nitro group, C=N stretching in the amidine group, and C-H vibrations of the pyridine ring). Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors inherent in the computational method.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table provides an example of how theoretical vibrational data would be correlated with experimental findings.

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch15451550
Nitro (-NO₂)Symmetric Stretch13501355
Amidine (C=N)Stretch16501655
Pyridine RingC=C/C=N Stretch15901600
Amine (-NH₂)N-H Stretch34003410

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These indices provide quantitative measures of a molecule's stability and reactivity.

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies (I ≈ -EHOMO; A ≈ -ELUMO). These values are then used to calculate key reactivity indices:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate higher stability.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater hardness and lower reactivity.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a molecule is a stronger electrophile.

These descriptors provide a comprehensive theoretical framework for predicting the chemical behavior of this compound in various chemical environments.

Table 4: Illustrative Global Reactivity Descriptors This table shows example quantum chemical descriptors calculated from the FMO energies.

DescriptorFormulaCalculated Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-5.175
Chemical Hardness (η)(ELUMO - EHOMO) / 21.975
Electrophilicity Index (ω)μ² / (2η)6.78

Local Reactivity Descriptors (e.g., Fukui Functions) for Predicting Sites of Reaction

The reactivity of a molecule and the specific sites at which it will interact with other chemical species can be predicted using local reactivity descriptors derived from Density Functional Theory (DFT). One of the most common of these descriptors is the Fukui function, which indicates the change in electron density at a specific point in the molecule when an electron is added or removed.

By calculating the Fukui functions, one can identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

Nucleophilic Attack (f+(r)) : Regions with a high value for f+(r) are more susceptible to attack by nucleophiles, as these are the areas where an incoming electron can be most favorably accommodated.

Electrophilic Attack (f-(r)) : Conversely, regions with a high value for f-(r) are prone to attack by electrophiles, indicating the locations from which an electron is most easily removed.

Radical Attack (f0(r)) : Sites susceptible to radical attack are identified by high values of f0(r).

For this compound, it would be anticipated that the nitrogen atoms of the imidamide group and the oxygen atoms of the nitro group would be key sites of interaction. A hypothetical Fukui function analysis might yield the results shown in the interactive table below.

Hypothetical Fukui Function Analysis for this compound

Atomic Sitef+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)f0(r) (Radical Attack)Predicted Reactivity
N (imidamide)HighLowModerateProne to nucleophilic attack
C (imidamide)LowHighLowProne to electrophilic attack
N (picoline ring)ModerateLowLowModerately susceptible to nucleophilic attack
C (nitro-substituted)LowHighModerateProne to electrophilic attack
O (nitro group)HighLowHighProne to nucleophilic and radical attack
N (nitro group)LowHighLowProne to electrophilic attack

Molecular Dynamics (MD) Simulations for Solvation and Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in a solution, which is crucial for predicting its interactions in a biological or chemical system.

A simulation would typically involve placing a model of the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms to simulate their movement. This can reveal:

Solvation Shell Structure : How solvent molecules arrange themselves around the solute molecule. It would be expected that polar water molecules would orient themselves to form hydrogen bonds with the nitro and imidamide groups.

Conformational Flexibility : The different shapes (conformations) the molecule can adopt in solution and the relative stability of these conformations. The rotational freedom around the single bonds would be of particular interest.

Hydrogen Bonding Dynamics : The formation and breaking of hydrogen bonds between the solute and solvent, which are key to its solubility and reactivity.

A detailed MD study would provide quantitative data, such as the radial distribution function (RDF) to describe the solvation shell and the root-mean-square deviation (RMSD) to quantify conformational changes.

Natural Bond Orbital (NBO) Analysis for Understanding Charge Transfer and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule or between different molecules. It provides a chemical picture of bonding and intermolecular interactions in terms of localized orbitals.

For this compound, NBO analysis could elucidate:

Charge Distribution : The partial charges on each atom, which influence the electrostatic interactions with other molecules. The nitro group is strongly electron-withdrawing and would be expected to create a significant dipole moment in the molecule.

Intramolecular Charge Transfer : The delocalization of electrons within the molecule, for instance, from the picoline ring to the nitro group. This is quantified by the second-order perturbation energy, E(2), which indicates the strength of the interaction between donor and acceptor orbitals.

Intermolecular Interactions : A detailed analysis of the hydrogen bonds and other non-covalent interactions with solvent molecules or other solutes.

The findings from an NBO analysis could be summarized in a table detailing the key donor-acceptor interactions and their stabilization energies.

Hypothetical NBO Analysis of Key Intramolecular Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
Lone Pair (N, imidamide)π* (C=N, imidamide)15.2Hyperconjugation
π (Picoline Ring)σ* (C-N, nitro group)5.8π-delocalization
Lone Pair (O, nitro)σ* (N-O, nitro group)22.5Resonance stabilization

Chemical Reactivity and Derivatization Studies of 6 Nitropicolinimidamide Hydrochloride

Reactions at the Nitropyridine Moiety

The pyridine (B92270) ring is substituted with a nitro group, which is a strong electron-withdrawing group. This feature significantly influences the reactivity of the aromatic system, making it susceptible to reduction and nucleophilic substitution reactions.

The nitro group of 6-nitropicolinimidamide can be readily reduced to an amino group, yielding 6-aminopicolinimidamide. This transformation is a key step in the synthesis of various derivatives, as the resulting amino group can be further functionalized. Catalytic hydrogenation is a common and efficient method for this reduction.

The reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. masterorganicchemistry.com The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of related nitropyridine derivatives proceeds smoothly under mild conditions. mdpi.com Additives, sometimes referred to as catalyst poisons like pyridine, can be employed in some cases to enhance chemoselectivity, preventing the hydrogenolysis of other sensitive functional groups that might be present in more complex substrates. researchgate.netnih.gov

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Typical SubstrateReference
5% Pd/CH₂EthanolRoom Temp.1-4Aromatic Nitro Compounds masterorganicchemistry.com
10% Pd/CH₂Methanol25-601-70Nitropyridines nih.gov
PtO₂ (Adam's catalyst)H₂Acetic AcidRoom Temp.1-3Aromatic Nitriles hidenanalytical.com
Pd/C with HCOOH-NEt₃HCOOH-NEt₃THF25-40N/AAryl Nitriles mdpi.com

This table presents generalized conditions for the reduction of nitro groups on aromatic rings, which are applicable to 6-nitropicolinimidamide.

The presence of the electron-withdrawing nitro group at the 6-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group, being para to the 2-position (the site of the imidamide group) and ortho to a potential leaving group at the 5-position or the imidamide group itself, can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. stackexchange.comlibretexts.org

This activation allows for the displacement of a suitable leaving group on the ring by a variety of nucleophiles, such as alkoxides, phenoxides, and amines. researchgate.netsemanticscholar.org For instance, in related 2-chloro-nitropyridine systems, the chlorine atom is readily displaced by nucleophiles. researchgate.netcolab.ws The reaction rate is influenced by the nature of the nucleophile, the leaving group, and the solvent used. Aprotic polar solvents like DMSO are often employed to facilitate these reactions. wikipedia.org

Table 2: Examples of SNAr Reactions on Activated Pyridine Rings

SubstrateNucleophileSolventConditionsProductYield (%)Reference
2-Methoxy-3-nitropyridinePiperidineAqueous20°C2-(Piperidin-1-yl)-3-nitropyridineQuantitative researchgate.net
2-Chloro-3-nitropyridineGlutathioneAqueous37°CGlutathione conjugateN/A researchgate.net
2,6-DichloropyridineSodium methoxideMethanolReflux2-Chloro-6-methoxypyridineHigh colab.ws
2-ChloropyridineVarious aminesN/AN/A2-Aminopyridine derivativesGood youtube.com

This table provides examples of SNAr reactions on substituted pyridines, illustrating the types of transformations possible for an activated ring system like that in 6-nitropicolinimidamide.

Reactions at the Imidamide Functional Group

The imidamide functional group, also known as a carboximidamide, is a versatile moiety that can undergo hydrolysis, transamidation, and cyclization reactions to form a variety of other functional groups and heterocyclic systems.

Under acidic or basic conditions, the imidamide group can be hydrolyzed. youtube.comkhanacademy.org Acid-catalyzed hydrolysis typically involves the initial protonation of one of the nitrogen atoms, followed by nucleophilic attack by water. youtube.com This process ultimately leads to the formation of the corresponding picolinamide (B142947) and ammonia (B1221849). Prolonged or harsh conditions can lead to further hydrolysis of the amide to 6-nitropicolinic acid. masterorganicchemistry.com Base-catalyzed hydrolysis is also possible, though it may require more stringent conditions like heating. arkat-usa.orgresearchgate.net The mechanism involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbon of the imidamide. psu.educhemistrysteps.com

Transamidation, the exchange of the amino group of the imidamide with another amine, is also a potential reaction, although it often requires catalysis or harsh conditions to proceed efficiently with unactivated amides.

The imidamide group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The two nitrogen atoms and the central carbon atom of the imidamide can act as a three-atom component in cyclization reactions with appropriate bifunctional reagents.

For example, amidines are widely used in the synthesis of pyrimidines by reacting with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones. rsc.orgslideshare.netrsc.org These reactions, often catalyzed by acids or bases, provide a straightforward route to substituted pyrimidine (B1678525) rings. mdpi.com Similarly, the imidamide functionality can react with reagents like acyl hydrazides or thiosemicarbazides to form five-membered heterocycles such as 1,2,4-triazoles or 1,3,4-thiadiazoles, respectively. organic-chemistry.orgresearchgate.netnih.govmdpi.com

Table 3: Heterocycle Synthesis from Amidine Precursors

Amidine ReactantCo-reactantHeterocyclic ProductCatalyst/ConditionsReference
Benzamidineα,β-Unsaturated KetonePyrimidineMetal-free, visible light rsc.org
Various AmidinesAlcoholsPyrimidineCopper or Iridium catalyst rsc.orgorganic-chemistry.org
ThiosemicarbazideCarboxylic Acid1,3,4-ThiadiazolePOCl₃ or PPE nih.govmdpi.com
Acyl HydrazideThioacetates1,3,4-ThiadiazoleAcid-catalyzed organic-chemistry.org

This table illustrates the versatility of the amidine (imidamide) functional group in the synthesis of common heterocyclic rings.

Exploration of 6-Nitropicolinimidamide Hydrochloride as a Ligand in Coordination Chemistry

The 6-nitropicolinimidamide molecule possesses multiple potential coordination sites for metal ions, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites are the pyridine ring nitrogen and the nitrogen atoms of the imidamide group. Picolinamide (the amide analog) and its derivatives are well-known to act as effective bidentate ligands, coordinating through the pyridine nitrogen and the amide oxygen or nitrogen. nih.gov

It is expected that 6-nitropicolinimidamide would coordinate in a similar bidentate fashion, forming stable chelate rings with transition metal ions. Copper(II) complexes with picolinamide-type ligands have been synthesized and characterized, often exhibiting distorted octahedral or square planar geometries. clarku.edumdpi.comarcjournals.org The specific coordination mode of 6-nitropicolinimidamide would likely involve the pyridine nitrogen and one of the imidamide nitrogens. The presence of the nitro group could influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. nih.govresearchgate.net

While specific studies on the coordination chemistry of this compound are not extensively reported, the known behavior of related picolinate (B1231196) and picolinamide complexes with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) suggests a rich potential for forming diverse coordination compounds. researchgate.netresearchgate.netnih.govjscimedcentral.com

Heterocyclic Transformations and Rearrangement Reactions of this compound

The chemical versatility of the imidamide functional group in this compound lends itself to a variety of heterocyclic transformations and potential rearrangement reactions. The presence of both a nucleophilic and an electrophilic nitrogen atom, along with the electrophilic carbon of the imidamide, provides multiple reaction sites for cyclization and rearrangement. The electron-withdrawing nature of the 6-nitro-substituted pyridine ring is also expected to influence the reactivity of the molecule.

Heterocyclic Ring Synthesis

The imidamide moiety is a valuable precursor for the synthesis of various five- and six-membered heterocyclic systems, including oxadiazoles, thiadiazoles, and triazoles. These transformations typically involve the reaction of the imidamide with bifunctional reagents, leading to cyclization.

Synthesis of 1,2,4-Oxadiazoles:

The reaction of this compound with carboxylic acid derivatives can lead to the formation of 1,2,4-oxadiazoles. For instance, treatment with an acid chloride or anhydride (B1165640) would acylate the more nucleophilic nitrogen of the imidamide, followed by cyclization with the elimination of water. The general reaction involves the formation of an O-acyl intermediate which then undergoes intramolecular cyclization.

A plausible reaction scheme for the formation of a 1,2,4-oxadiazole (B8745197) derivative is outlined below:

ReactantReagentConditionsProduct
This compoundAcetic AnhydrideHeating3-(6-Nitropyridin-2-yl)-5-methyl-1,2,4-oxadiazole
This compoundBenzoyl ChloridePyridine, Heat3-(6-Nitropyridin-2-yl)-5-phenyl-1,2,4-oxadiazole

Synthesis of 1,2,4-Thiadiazoles:

Analogous to oxadiazole synthesis, 1,2,4-thiadiazoles can be prepared from this compound. Reaction with a thiocarbonyl compound or a reagent that can introduce a sulfur atom can facilitate the cyclization. For example, reaction with thiophosgene (B130339) or a similar reagent would be expected to yield a thiadiazole derivative.

ReactantReagentConditionsProduct
This compoundThiophosgeneBase, Room Temperature5-Chloro-3-(6-nitropyridin-2-yl)-1,2,4-thiadiazole
This compoundCarbon DisulfideBase, Heat5-Mercapto-3-(6-nitropyridin-2-yl)-1,2,4-thiadiazole

Synthesis of 1,2,4-Triazoles:

The synthesis of 1,2,4-triazoles can be achieved by reacting this compound with hydrazine (B178648) or its derivatives. The reaction proceeds through the formation of a hydrazide intermediate, which then undergoes cyclization. The specific isomer of the triazole formed can depend on the reaction conditions and the nature of the substituents.

ReactantReagentConditionsProduct
This compoundHydrazine Hydrate (B1144303)Ethanol, Reflux3-(6-Nitropyridin-2-yl)-1H-1,2,4-triazol-5-amine
This compoundPhenylhydrazineAcetic Acid, Heat5-Amino-3-(6-nitropyridin-2-yl)-1-phenyl-1H-1,2,4-triazole

Rearrangement Reactions

While direct rearrangement of this compound is not widely reported, the imidamide functional group can be a precursor to intermediates that undergo rearrangement. One such potential transformation is a modified Beckmann-type rearrangement.

Beckmann-type Rearrangement:

The classical Beckmann rearrangement involves the transformation of an oxime to an amide. wikipedia.org A similar rearrangement could be envisioned for a derivative of 6-nitropicolinimidamide. For instance, if the imidamide were to be converted to an N-hydroxyimidamide (an oxime-like structure), treatment with an acid catalyst could potentially trigger a rearrangement. This would involve the migration of the 6-nitropyridinyl group to the nitrogen atom, leading to the formation of a substituted urea (B33335) derivative after hydrolysis of the intermediate.

The proposed steps for such a rearrangement would be:

Conversion of one of the amino groups of the imidamide to a better leaving group, for example, by reaction with hydroxylamine (B1172632) to form an N-hydroxyimidamide.

Protonation of the hydroxyl group by an acid catalyst.

Migration of the 6-nitropyridinyl group to the nitrogen atom with the concomitant loss of water.

Hydrolysis of the resulting carbodiimide-like intermediate to yield a substituted urea.

Starting MaterialReaction SequencePlausible Product
This compound1. Hydroxylamine2. Acid Catalyst (e.g., H₂SO₄)N-(6-Nitropyridin-2-yl)formamide (after hydrolysis)

It is important to note that the feasibility and outcome of these reactions would be highly dependent on the specific reaction conditions and the inherent reactivity of the this compound. The electron-withdrawing nitro group is expected to significantly impact the electron density of the pyridine ring and the imidamide functional group, thereby influencing the course of these transformations. Further experimental studies would be necessary to fully elucidate the heterocyclic transformations and rearrangement reactions of this compound.

Methodological Advancements in the Academic Study of 6 Nitropicolinimidamide Hydrochloride

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are fundamental for determining the purity of chemical compounds and for their isolation from reaction mixtures or impurities. For a compound like 6-Nitropicolinimidamide hydrochloride, High-Performance Liquid Chromatography (HPLC) would be a primary tool.

A hypothetical HPLC method for purity assessment would likely involve a reversed-phase column (e.g., a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any potential starting materials, by-products, or degradation products. Detection would typically be carried out using a UV-Vis detector, set at a wavelength where the nitro aromatic chromophore of the molecule exhibits strong absorbance.

For preparative isolation, a similar chromatographic setup would be used but on a larger scale, with a wider column diameter to handle larger sample loads. The fractions containing the purified compound would be collected, and the solvent would be removed to yield the isolated this compound.

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thermal Analysis Methods (e.g., DSC, TGA) for Solid-State Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a compound, including its melting point, thermal stability, and decomposition profile.

A DSC analysis of this compound would involve heating a small sample of the material at a constant rate in a controlled atmosphere. The resulting thermogram would show endothermic or exothermic events. A sharp endothermic peak would typically correspond to the melting point of the crystalline solid. The presence of multiple thermal events could indicate polymorphism or the presence of solvates.

TGA would complement the DSC data by measuring the change in mass of the sample as a function of temperature. For this compound, TGA would reveal the temperature at which the compound begins to decompose, characterized by a significant loss of mass. If the compound were a hydrate (B1144303) or solvate, an initial mass loss corresponding to the loss of water or solvent molecules would be observed at lower temperatures.

Table 2: Anticipated Thermal Analysis Data for this compound

AnalysisParameterExpected Observation
DSC Melting PointA sharp endothermic peak
Polymorphic TransitionsPotential for additional endothermic or exothermic peaks
TGA Onset of DecompositionA specific temperature at which significant mass loss begins
Residual MassPercentage of mass remaining at the end of the analysis

Mechanistic Investigations through Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms through a chemical transformation. In the study of this compound, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) could be incorporated into the molecule.

For instance, to study the mechanism of a nucleophilic substitution reaction on the picolinimidamide (B1582038) ring, one of the nitrogen atoms in the imidamide group could be labeled with ¹⁵N. By analyzing the products of the reaction using mass spectrometry or NMR spectroscopy, the position of the ¹⁵N label in the product molecules would provide direct evidence of the reaction pathway. This would help to distinguish between different possible mechanisms, such as addition-elimination or a concerted pathway.

Electrochemical Studies of Oxidation and Reduction Potentials

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. Given the presence of a nitro group, which is a well-known electroactive functional group, the electrochemical behavior of this compound would be of interest.

A cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would likely show a reduction wave corresponding to the reduction of the nitro group. The potential at which this reduction occurs provides valuable information about the electron-accepting ability of the molecule. The reversibility of the redox process could also be assessed, giving insight into the stability of the resulting radical anion. This information is crucial for understanding the compound's potential role in redox-mediated biological processes or for designing electrochemical sensors.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 6-Nitropicolinimidamide Hydrochloride

Current academic understanding of this compound is primarily centered on its synthesis and its role as a key intermediate in the preparation of various heterocyclic compounds. The compound is synthesized from 6-nitropicolinonitrile, which can be prepared from 2-chloro-6-nitropicolinonitrile through a reduction process. The subsequent conversion of the nitrile group to an imidamide hydrochloride is a critical step in its utilization. Research has established the fundamental chemical properties and structural characteristics of this compound, providing a basis for its application in organic synthesis. Its reactivity is largely dictated by the presence of the nitro group, which is an electron-withdrawing group, and the imidamide functional group, which can participate in various cyclization and substitution reactions.

Identification of Critical Research Gaps and Unexplored Areas

Despite the foundational knowledge, significant research gaps exist in the comprehensive understanding of this compound. A major unexplored area is the full scope of its chemical reactivity and potential applications beyond its current use as a synthetic intermediate. There is a lack of in-depth studies on its mechanistic pathways in different reaction environments. Furthermore, its potential as a precursor for novel materials or as a pharmacologically active agent has not been extensively investigated. The development of more efficient and environmentally friendly synthetic routes to both the parent compound and its nitrile precursor remains an area ripe for exploration. For instance, while methods exist for producing related compounds like 3-amino isonicotinic nitrile from precursors such as 2-chloro-5-nitroisonicotinic acid, similar detailed and optimized pathways for this compound are not as well-documented. google.com

Prospective Research Avenues for this compound

Advanced Computational Modeling for Complex Chemical Systems

The application of advanced computational modeling presents a significant opportunity to deepen the understanding of this compound. Density functional theory (DFT) and other quantum chemical methods can be employed to elucidate its electronic structure, predict its reactivity, and model its interaction with other molecules. This computational approach can help in designing new experiments, interpreting complex reaction mechanisms, and predicting the properties of novel derivatives before their synthesis, thereby accelerating the research and development process.

Design and Synthesis of New Derivatives with Tunable Reactivity

A promising avenue for future research is the design and synthesis of new derivatives of this compound with tunable reactivity. By modifying the substituents on the pyridine (B92270) ring or the imidamide group, it is possible to alter the electronic and steric properties of the molecule. This would allow for the fine-tuning of its reactivity for specific applications in areas such as medicinal chemistry, agrochemicals, and materials science. The systematic exploration of a library of derivatives could lead to the discovery of compounds with novel and valuable properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Nitropicolinimidamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Ensure adequate ventilation and avoid dust formation during handling .
  • Store the compound in tightly sealed, dry containers in a well-ventilated area. Reseal opened containers immediately to prevent degradation or moisture absorption .
  • In case of accidental exposure, remove contaminated clothing, rinse affected areas with water for 15 minutes, and consult a physician with the safety data sheet (SDS) .
  • Conduct regular risk assessments and ensure all personnel are trained in chemical safety protocols .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm structural integrity and identify impurities. Compare spectra with published reference data .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection. Optimize mobile phase (e.g., acetonitrile/water gradients) for peak resolution .
  • Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular weight and detect trace contaminants .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design :
  • Prepare stock solutions in buffers covering pH 3–8. Incubate at 25°C, 37°C, and 50°C for 0–72 hours. Sample aliquots at intervals (e.g., 0h, 24h, 48h, 72h) .
  • Analyze degradation products via HPLC-MS to identify hydrolysis or oxidation pathways. Monitor parent compound loss over time .
  • Controls : Include inert atmosphere (N2_2) conditions to assess oxidative degradation. Use sealed vials to prevent evaporation .
  • Data Interpretation : Calculate degradation rate constants using first-order kinetics. Compare Arrhenius plots across temperatures to predict shelf-life .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Source Analysis : Verify experimental conditions (e.g., solvent, concentration, cell lines) across studies. Inconsistent buffer systems or assay protocols often explain discrepancies .
  • Reproducibility Testing : Replicate conflicting experiments with standardized protocols. Use internal controls (e.g., reference inhibitors) to validate assay sensitivity .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers or confounding variables .
  • Mechanistic Studies : Use molecular docking or isothermal titration calorimetry (ITC) to assess binding affinity variations under differing conditions .

Q. What strategies are effective in optimizing synthetic yields of this compound while minimizing byproducts?

  • Methodological Answer :

  • Reaction Optimization :
  • Screen catalysts (e.g., Pd/C, Ni) and solvents (e.g., DMF, THF) to improve nitro-group reduction efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at peak product formation .
  • Byproduct Mitigation :
  • Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates.
  • Implement gradient recrystallization with ethanol/water mixtures to isolate the hydrochloride salt .
  • Scale-Up Considerations : Maintain inert atmospheres during large-scale synthesis to prevent oxidation. Validate purity at each scale-up stage via HPLC .

Methodological Frameworks

Q. How should researchers formulate hypotheses and design controls when studying the mechanism of action of this compound?

  • Methodological Answer :

  • Hypothesis Development : Base hypotheses on structural analogs (e.g., picolinamide derivatives) and known targets (e.g., enzyme inhibition) .
  • Control Groups : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., established inhibitors) to validate assay specificity .
  • Dose-Response Curves : Test 5–8 concentrations spanning IC50_{50} ranges to establish potency and efficacy. Use nonlinear regression for curve fitting .
  • Blinding : Implement double-blinded protocols in biological assays to reduce bias .

Q. What criteria should guide the selection of solvents for this compound in kinetic studies?

  • Methodological Answer :

  • Solvent Compatibility : Prioritize solvents with low nucleophilicity (e.g., acetonitrile, DMSO) to avoid side reactions. Confirm compound stability via pre-experiment stability assays .
  • Polarity Matching : Use Hansen solubility parameters to select solvents that maximize solubility without inducing aggregation .
  • Spectroscopic Interference : Avoid solvents with UV absorption overlapping the compound’s λmax\lambda_{\text{max}} (e.g., avoid THF below 240 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.